molecular formula C7H4FIO2 B1334149 3-Fluoro-5-iodobenzoic acid CAS No. 723294-74-4

3-Fluoro-5-iodobenzoic acid

Cat. No.: B1334149
CAS No.: 723294-74-4
M. Wt: 266.01 g/mol
InChI Key: GYWJTQMNTRDRNA-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzoic acid: is an organic compound with the molecular formula C7H4FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 3 on the benzene ring are replaced by fluorine and iodine atoms, respectively.

Scientific Research Applications

Chemistry: 3-Fluoro-5-iodobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated and iodinated compounds, which are valuable in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It can be used to investigate enzyme inhibition and receptor binding studies .

Medicine: Its unique halogenation pattern can enhance the bioavailability and efficacy of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes .

Safety and Hazards

5-Fluoro-3-iodobenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s structurally similar compound, 5-fluorouracil, is known to target the nucleotide synthetic enzyme thymidylate synthase . More research is needed to confirm the exact targets of 5-Fluoro-3-iodobenzoic acid.

Mode of Action

Based on its structural similarity to 5-fluorouracil, it may interfere with nucleoside metabolism and can be incorporated into rna and dna, leading to cytotoxicity and cell death

Biochemical Pathways

5-fluorouracil, a structurally similar compound, is known to interfere with nucleotide metabolism . It’s plausible that 5-Fluoro-3-iodobenzoic acid may have similar effects, but more research is needed to confirm this.

Result of Action

Based on its structural similarity to 5-fluorouracil, it may lead to cytotoxicity and cell death . More research is needed to confirm these effects.

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c . This suggests that light, moisture, and temperature may affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzoic acid typically involves the iodination and fluorination of benzoic acid derivatives. One common method is the direct iodination of 5-fluorobenzoic acid using iodine and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 5-fluorobenzoic acid.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-fluoro-3-azidobenzoic acid or 5-fluoro-3-thiocyanatobenzoic acid.

    Oxidation: Formation of 5-fluoro-3-iodobenzoic acid derivatives with higher oxidation states.

    Reduction: Formation of 5-fluorobenzoic acid.

Comparison with Similar Compounds

Comparison: 3-Fluoro-5-iodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research. Compared to other iodobenzoic acids, the presence of the fluorine atom enhances its reactivity and potential for forming strong interactions with biological targets .

Properties

IUPAC Name

3-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWJTQMNTRDRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374584
Record name 5-Fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723294-74-4
Record name 3-Fluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723294-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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